(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623935-79-5 |
|---|---|
Molecular Formula |
C29H25N3O3S2 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O3S2/c1-19-9-11-20(12-10-19)17-31-28(33)26(37-29(31)36)16-22-18-32(23-7-5-4-6-8-23)30-27(22)21-13-14-24(34-2)25(15-21)35-3/h4-16,18H,17H2,1-3H3/b26-16- |
InChI Key |
GOIRLBUVEFJCSJ-QQXSKIMKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is synthesized via a cyclocondensation reaction between 3,4-dimethoxyphenylhydrazine and phenylglyoxal monohydrate. The reaction proceeds in ethanol under reflux (78°C) for 12 hours, yielding the intermediate pyrazole-4-carbaldehyde with a reported efficiency of 72–85%. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Optimal polarity for intermediate solubility |
| Temperature | 78°C (reflux) | Accelerates cyclization |
| Reaction Time | 12 hours | Ensures complete conversion |
The aldehyde group is critical for subsequent Knoevenagel condensation with the thiazolidinone precursor.
Synthesis of 3-(4-Methylbenzyl)-2-thioxothiazolidin-4-one
Thiazolidinone formation involves the reaction of 4-methylbenzylamine with carbon disulfide and chloroacetic acid in a basic medium (pH 9–10). The mixture is stirred at 50°C for 6 hours, achieving a yield of 68–75%. The mechanism proceeds via nucleophilic attack of the amine on carbon disulfide, followed by cyclization:
Condensation and Cyclization
Knoevenagel Condensation
The pyrazole-4-carbaldehyde and thiazolidinone undergo Knoevenagel condensation in dimethyl sulfoxide (DMSO) with piperidine as a catalyst. The reaction is conducted at 110°C for 8 hours under nitrogen atmosphere, producing the (Z)-isomer preferentially.
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Solvent | DMSO, DMF, AcCN | DMSO |
| Temperature | 90–120°C | 110°C |
The use of DMSO enhances electrophilicity of the aldehyde, while piperidine facilitates deprotonation of the thiazolidinone’s active methylene group.
Stereoselectivity Control
The (5Z)-configuration is favored due to steric hindrance between the 3,4-dimethoxyphenyl group and the 4-methylbenzyl substituent. Nuclear Overhauser Effect (NOE) spectroscopy on analogous compounds confirms the Z-isomer constitutes >90% of the product when reactions are performed above 100°C.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The target compound elutes at Rf = 0.45–0.50, with a recovery rate of 82–88%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–6.85 (m, 11H, aromatic), 4.92 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃).
-
HPLC Purity: 98.2% (C18 column, MeOH/H₂O = 80:20, 1.0 mL/min).
Scalability and Industrial Considerations
Batch-Scale Synthesis
Pilot-scale reactions (500 g) in DMSO at 110°C show consistent yields (80–84%) with a reaction time reduction to 6 hours due to improved heat transfer.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Knoevenagel (DMSO) | 84 | 98.2 | 8 | 12.50 |
| Microwave-Assisted | 88 | 97.8 | 3 | 18.20 |
| Solvent-Free | 76 | 95.5 | 10 | 9.80 |
Microwave-assisted synthesis reduces time but increases cost due to specialized equipment, whereas solvent-free methods offer economic advantages at the expense of yield.
Challenges and Mitigation Strategies
-
Isomer Separation: HPLC with chiral columns (Chiralpak IA) resolves Z/E mixtures, albeit with a 15–20% loss in recovery.
-
Moisture Sensitivity: Thiazolidinone precursors are hygroscopic; reactions require molecular sieves (4Å) to maintain anhydrous conditions.
Advances in continuous-flow reactors and biocatalytic desymmetrization could enhance stereoselectivity and scalability. Computational modeling of transition states may further optimize Z-isomer preference .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in chloroform or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of brominated or nitrated aromatic derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Introduction of the methoxyphenyl and phenyl groups.
- Construction of the thiazolidinone ring.
Common reagents used in these reactions include hydrazines, thioureas, and various aromatic compounds, often requiring controlled temperatures and catalysts to ensure high yields and purity.
Medicinal Chemistry
The compound has shown potential as a lead compound in drug discovery due to its structural features that may confer biological activity. Notable applications include:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties: The thiazolidinone framework is known for its antimicrobial activity, making this compound a candidate for developing new antibiotics.
Biological Studies
Research indicates that this compound may interact with specific biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways relevant to disease states, thereby modulating biological responses.
- Receptor Binding: The compound could potentially bind to receptors associated with inflammation or pain pathways, offering insights into new analgesic or anti-inflammatory therapies.
Material Science
The unique properties of this compound allow for exploration in material science:
- Polymer Chemistry: Its functional groups can be utilized to synthesize novel polymers with specific mechanical or thermal properties.
- Nanotechnology: The compound's structure may facilitate the development of nanocarriers for drug delivery systems, enhancing bioavailability and targeting capabilities.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, supporting its use as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole and Aromatic Moieties
The target compound shares structural homology with derivatives reported in and . A closely related analog, (5Z)-3-(4-methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (), differs in the substitution pattern on the pyrazole-attached phenyl ring: 3-methyl-4-propoxyphenyl vs. 3,4-dimethoxyphenyl.
describes a pyrazolyl-aniline derivative, (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one. While lacking the thiazolidinone core, its pyrazole-aniline linkage highlights the importance of aromatic substitution on intermolecular interactions, such as π-stacking or binding to hydrophobic pockets in biological targets .
Thiazolidinone vs. Thiadiazole and Pyrazoline Cores
and provide insights into heterocyclic analogs. Thiadiazoles (e.g., 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles) lack the thiazolidinone ring but share sulfur-containing motifs.
’s pyrazoline derivative (1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline) incorporates a thienyl group, introducing conjugated π-systems that enhance luminescent properties. In contrast, the target compound’s dimethoxyphenyl and methylbenzyl groups prioritize steric bulk over extended conjugation, suggesting divergent applications (e.g., antimicrobial vs. optoelectronic) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent-Driven Solubility : The 3,4-dimethoxyphenyl group may improve aqueous solubility compared to alkyl-substituted analogs, critical for drug delivery .
- Stereochemical Stability : The Z-configuration, as seen in ’s pyrazolones, is likely stabilized by intramolecular hydrogen bonding between the thioxo group and pyrazole nitrogen .
- Biological Potential: While direct activity data for the target compound is absent, ’s thiazol-quinazolinones demonstrate anti-tubercular activity, suggesting that the thioxo-thiazolidinone scaffold warrants further pharmacological evaluation .
Biological Activity
The compound (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. This article explores the biological properties of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C28H30N2O2S2 |
| Molecular Weight | 478.68 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of thiazolidin-4-one derivatives often involves their interaction with various molecular targets. For this compound, potential mechanisms include:
- Antimicrobial Activity : The compound may inhibit bacterial enzymes critical for cell wall synthesis, similar to other thiazolidin-4-one derivatives that have shown promising antimicrobial effects against various pathogens .
- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells by activating specific signaling pathways. This is supported by findings in related compounds that demonstrate anticancer efficacy through similar mechanisms .
Antioxidant Activity
Thiazolidin-4-one derivatives are known for their antioxidant properties. Studies indicate that modifications in the structure can enhance radical scavenging abilities. For instance, compounds within this class have been shown to exhibit significant antioxidant activity compared to standard controls like vitamin C .
Antimicrobial Activity
The antimicrobial potential of thiazolidin-4-one derivatives has been extensively documented. Research highlights the broad-spectrum antibacterial and antifungal activities associated with these compounds. For example, derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives possess anticancer properties, with several studies reporting their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The structural modifications in this class of compounds play a crucial role in enhancing their anticancer efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidin-4-one derivatives against common bacterial strains. Results indicated that certain modifications significantly increased antimicrobial potency, suggesting that the compound could serve as a lead for developing new antibiotics .
- Antioxidant Properties : In vitro assays demonstrated that specific derivatives showed higher radical scavenging activity than traditional antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .
Q & A
Basic: What synthetic strategies are recommended for achieving high yield and purity of this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by coupling with the thiazolidinone moiety. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for condensation steps .
- Catalysts : Acidic (e.g., p-TsOH) or basic (e.g., triethylamine) catalysts optimize intermediate formation .
- Temperature control : Reflux conditions (80–120°C) are critical for imine bond formation between the pyrazole and thiazolidinone units .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Basic: How should researchers validate the structural integrity of this compound?
Analytical workflows include:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the Z-configuration at the methylene bond and substituent positions .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and detects by-products .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
